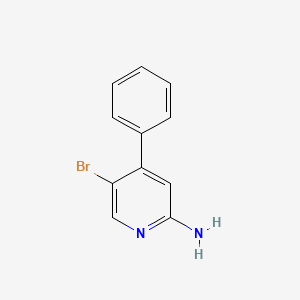

5-Bromo-4-phenylpyridin-2-amine

描述

属性

IUPAC Name |

5-bromo-4-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKPXWUYMOUSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704655 | |

| Record name | 5-Bromo-4-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029128-27-5 | |

| Record name | 5-Bromo-4-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

5-Bromo-4-phenylpyridin-2-amine has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications to the compound can enhance its efficacy against various cancer cell lines, making it a candidate for further development as an anticancer agent .

1.2 Inhibition of Autophagy

Recent studies have identified 5-bromo derivatives as inhibitors of UNC51-like kinase 1 (ULK1), a key player in autophagy regulation in cancer cells. These compounds have been shown to induce apoptosis in non-small cell lung cancer (NSCLC) models, highlighting their potential as therapeutic agents in oncology .

Biological Research Applications

2.1 Molecular Probes

The compound is employed as a molecular probe for imaging cancer cells. Its ability to bind selectively to certain biological targets allows researchers to visualize and study cellular processes, providing insights into tumor biology and treatment responses .

2.2 Enzyme Activity Modulation

this compound is utilized in biological studies to investigate the effects of pyridine derivatives on cellular processes and enzyme activities. It serves as a model compound for understanding the interactions between heterocyclic amines and biological systems .

Synthetic Applications

3.1 Synthesis of Complex Molecules

In synthetic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules. Its bromine atom provides a site for further functionalization, allowing chemists to create a variety of derivatives with diverse properties .

3.2 Development of New Materials

The compound is also explored for its potential in developing new materials, particularly in the field of organic electronics and photonic devices due to its electronic properties .

Case Studies and Data Tables

作用机制

The mechanism by which 5-Bromo-4-phenylpyridin-2-amine exerts its effects depends on its specific application. For example, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.

相似化合物的比较

Halogen Variations

Aromatic vs. Aliphatic Substituents

- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine : The dimethoxybenzyl group introduces additional hydrogen-bonding sites and bulkiness, improving binding affinity to enzymes like cytochrome P450 .

- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8): The cyclopentyl group in this pyrimidine derivative increases lipophilicity, enhancing membrane permeability in drug candidates .

Physicochemical Properties

Key Research Findings

- Structural Insights : X-ray crystallography of 5-Bromo-2-chloropyrimidin-4-amine reveals planar pyrimidine rings stabilized by N–H···N hydrogen bonds, a feature critical for crystal engineering .

生物活性

5-Bromo-4-phenylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a bromine atom and a phenyl group, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes, thereby modulating their activity. The compound has been shown to inhibit pathways involved in cancer cell proliferation, suggesting potential anti-cancer properties. Its mechanism may involve:

- Enzyme Inhibition : The compound can bind to enzymes critical for cancer cell growth, leading to reduced proliferation rates.

- Molecular Probing : It serves as a molecular probe for imaging cancer cells and other biological targets, enhancing the understanding of tumor biology.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

- Anti-Cancer Activity : The compound exhibits promising anti-cancer effects by inhibiting specific enzymes related to cancer progression. For instance, studies have shown that derivatives of similar pyridine compounds can block autophagy pathways in cancer cells, leading to apoptosis .

- Anti-inflammatory Properties : There is evidence suggesting that this compound could possess anti-inflammatory effects, which are crucial in various diseases, including cancer and autoimmune disorders.

- Thrombolytic Activity : Some derivatives have been tested for their ability to inhibit clot formation, showcasing potential applications in thrombolytic therapy .

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features and activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at the 5-position; phenyl substitution | Anti-cancer; enzyme inhibition |

| Benzyl (5-bromopyridin-3-yl)carbamate | Similar bromine substitution | Anti-thrombolytic; biofilm inhibition |

| Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | Different ring structure; ketone presence | Varies; potentially different reactivity patterns |

| Benzyl (2-oxopropyl)carbamate | Lacks bromine substitution | Simpler structure; different applications |

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound significantly reduced cell viability in various cancer cell lines through apoptosis induction mechanisms .

- Thrombolytic Activity Evaluation : Another research effort revealed that certain derivatives exhibited high anti-thrombolytic activity, suggesting their potential use in treating conditions like deep vein thrombosis .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of this compound with target proteins, aiding in the design of more potent derivatives .

准备方法

Suzuki Cross-Coupling Reaction

Overview:

The Suzuki cross-coupling reaction is the most commonly employed and industrially preferred method for synthesizing 5-Bromo-4-phenylpyridin-2-amine. This method involves coupling 5-bromo-2-aminopyridine with phenylboronic acid under palladium catalysis.

Reaction Scheme:

$$

\text{5-bromo-2-aminopyridine} + \text{phenylboronic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}

$$

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | Palladium complex (e.g., Pd(PPh3)4) |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Toluene, water, or mixed solvents |

| Temperature | 80–110 °C |

| Reaction Time | Several hours (4–24 h) |

| Catalyst Support | Often supported on solid carriers for reuse |

- High efficiency and selectivity

- Scalable for industrial production

- Allows for easy recovery and reuse of catalyst

- Produces high-purity product suitable for further functionalization

Research Findings:

Studies confirm that this method yields this compound with good purity and yield, making it suitable for synthesizing derivatives used in pharmaceutical and materials research.

Direct Bromination of 4-Phenylpyridin-2-amine

Overview:

An alternative synthetic route involves the direct bromination of 4-phenylpyridin-2-amine to introduce the bromine atom selectively at the 5th position.

Reaction Scheme:

$$

\text{4-phenylpyridin-2-amine} + \text{Br}_2 \xrightarrow[\text{Inert solvent}]{\text{Controlled conditions}} \text{this compound}

$$

| Parameter | Typical Value/Condition |

|---|---|

| Brominating Agent | Bromine (Br2) |

| Solvent | Dichloromethane (inert solvent) |

| Temperature | Controlled, often 0–25 °C |

| Reaction Time | Short, typically 1–3 hours |

| Selectivity | High for 5-position bromination |

- Direct introduction of bromine without pre-functionalization

- Simpler reaction setup compared to cross-coupling

- Useful for small-scale synthesis or modification

- Requires careful control to avoid polybromination or side reactions

- Handling of bromine requires safety precautions

- May produce by-products requiring purification

Research Findings:

This method has been demonstrated to selectively brominate the 5-position of 4-phenylpyridin-2-amine with yields sufficient for research-scale synthesis. However, it is less favored industrially due to handling and scalability concerns.

Related Synthetic Routes and Catalytic Processes

While direct preparation of this compound is primarily through the above two methods, related literature on pyridine derivatives indicates advanced catalytic processes that could be adapted or inspire novel synthetic strategies:

Nickel-Catalyzed Methylation and Substitution:

Processes involving nickel catalysts (e.g., bis(diphenylphosphino)propane nickel chloride) have been reported for related bromo-substituted aminopyridines, where selective substitution of bromine with methyl groups or other functionalities is achieved, often using organozinc reagents. Although these processes focus on different pyridine derivatives, the catalytic principles and directing group strategies could be applied to functionalize this compound or its precursors.Directing Group Strategies:

The use of directing groups such as N,N-dimethylformimidamide has been shown to facilitate regioselective transformations on bromopyridines, enhancing yields and selectivity.

These advanced methods are primarily found in patent literature and may represent future directions for the synthesis and diversification of this compound derivatives.

Comparative Summary of Preparation Methods

| Aspect | Suzuki Cross-Coupling | Direct Bromination |

|---|---|---|

| Starting Materials | 5-Bromo-2-aminopyridine + phenylboronic acid | 4-Phenylpyridin-2-amine + Br2 |

| Catalyst | Palladium complex | None (bromine reagent) |

| Solvent | Toluene, water, mixed solvents | Dichloromethane or inert solvents |

| Reaction Conditions | Moderate heat (80–110 °C) | Controlled low temperature (0–25 °C) |

| Selectivity | High | High, but requires careful control |

| Scalability | High (preferred industrially) | Moderate (more suited for lab scale) |

| Safety Considerations | Palladium handling, catalyst recovery | Bromine handling and toxicity |

| Yield and Purity | High | Moderate to high |

Data Table: Typical Reaction Parameters and Outcomes

| Method | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Suzuki Cross-Coupling | Pd(PPh3)4 / K2CO3 | Toluene/water | 90 | 12 | 75–90 | Scalable, high purity |

| Direct Bromination | None (Br2 reagent) | Dichloromethane | 0–25 | 1–3 | 60–80 | Requires careful bromine handling |

Research Findings and Practical Notes

Catalyst Reuse:

Palladium catalysts supported on solid carriers enable catalyst recycling, reducing costs and environmental impact in Suzuki reactions.Reaction Monitoring:

Both methods require monitoring by techniques such as TLC, HPLC, or NMR to ensure selective bromination and coupling without overreaction or side-product formation.Purification:

Products are typically purified by recrystallization or column chromatography. The presence of bromine facilitates characterization by NMR and mass spectrometry due to its distinct isotopic pattern.Industrial Preference: Due to scalability, selectivity, and safety, Suzuki cross-coupling is the favored method for commercial production of this compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-4-phenylpyridin-2-amine, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is typically synthesized via bromination of 4-phenylpyridin-2-amine using bromine in acetic acid under controlled temperatures (0–20°C) to ensure regioselectivity at the 5-position. Optimization includes solvent selection (e.g., THF for improved solubility), stoichiometric control of bromine (1.1–1.3 equivalents), and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity (>95%) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Answer : Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (249.11 g/mol).

- X-ray Crystallography : Resolves bond angles (e.g., C-Br bond length ~1.89 Å) and crystal packing .

- Melting Point Analysis : Consistent values (e.g., 198–202°C) indicate purity .

Q. How can researchers differentiate this compound from structurally similar bromopyridine derivatives?

- Answer : Use HPLC with UV detection (retention time comparison) and FT-IR to identify unique functional groups (e.g., N-H stretch at ~3400 cm). Computational tools like molecular docking can predict distinct binding affinities compared to analogs (e.g., 5-Bromo-2-chloropyrimidin-4-amine) .

Advanced Research Questions

Q. What strategies are recommended for studying the structure-activity relationships (SAR) of this compound in drug discovery?

- Answer :

- Analog Synthesis : Introduce substituents (e.g., methyl, trifluoromethyl) at the 4-phenyl or pyridine ring to assess steric/electronic effects.

- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance).

- Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with activity .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Answer :

- Meta-Analysis : Compare datasets across studies using similarity indices (e.g., Tanimoto coefficient >0.75 for analogs like 5-Bromo-4-chloropyridin-2-amine).

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) to isolate variable effects.

- Crystallographic Studies : Resolve binding modes to explain discrepancies (e.g., halogen bonding vs. hydrophobic interactions) .

Q. What advanced techniques are used to investigate the compound’s interaction with biological targets?

- Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).

- Cryo-EM/X-ray Crystallography : Visualize ligand-protein complexes at atomic resolution.

- Kinetic Studies : Measure / rates via stopped-flow spectroscopy .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- Answer :

- ADMET Prediction : Use QSAR models to optimize logP (2.5–3.5) and polar surface area (<80 Ų) for blood-brain barrier penetration.

- Molecular Dynamics (MD) : Simulate solvation effects and metabolic stability (e.g., cytochrome P450 interactions).

- Docking Studies : Prioritize derivatives with high Glide scores (>−8 kcal/mol) against target receptors .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。